molecular formula C24H23ClN4O4 B2739204 6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1185035-60-2

6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2739204
CAS No.: 1185035-60-2
M. Wt: 466.92
InChI Key: KZLWXHYTEUGCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 4-chlorophenyl group and at position 2 with a side chain containing a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 3-methoxy-4-(propan-2-yloxy)phenyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4/c1-15(2)32-20-10-6-17(14-21(20)31-3)24-26-22(33-28-24)12-13-29-23(30)11-9-19(27-29)16-4-7-18(25)8-5-16/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWXHYTEUGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyridazinone moiety: This step involves the reaction of the oxadiazole intermediate with a suitable pyridazinone precursor under specific conditions, such as the presence of a base or a catalyst.

    Introduction of substituents: The final compound is obtained by introducing the 4-chlorophenyl and 4-isopropoxy-3-methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

    Altering cell signaling pathways: Affecting the communication between cells and their responses to external stimuli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound 2,3-Dihydropyridazin-3-one 4-Chlorophenyl; 1,2,4-oxadiazole with 3-methoxy-4-(propan-2-yloxy)phenyl Hypothesized enzyme inhibition due to oxadiazole bioisosteric properties
4-Chloro-2-[(2Z)-2-(4-Chlorophenyl)-2-(Methoxyimino)Ethyl]-5-(Pyrrolidin-1-yl)-2,3-Dihydropyridazin-3-One 2,3-Dihydropyridazin-3-one 4-Chlorophenyl; pyrrolidinyl; methoxyimino ethyl Antimicrobial activity (structural analogs show activity against Gram-positive bacteria)
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole Thiazole-pyrazole hybrid Fluorophenyl; triazole; pyrazole Anticancer activity (similar hybrids target tubulin polymerization)
1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}-4-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine Pyridazine-pyrazole hybrid Dichlorophenyl; methoxyphenyl Anti-inflammatory (analogs inhibit COX-2)
2-[3-Acetyl-5-(2-Chloro-3-Pyridyl)-2-Methyl-2,3-Dihydro-1,3,4-Oxadiazol-2-yl]-4-Fluorophenyl Acetate 1,3,4-Oxadiazoline Chloropyridyl; acetyl; fluorophenyl Antiviral activity (1,3,4-oxadiazoline derivatives inhibit viral proteases)

Key Comparative Findings

Bioactivity: The target compound’s 1,2,4-oxadiazole group distinguishes it from 1,3,4-oxadiazoline derivatives (e.g., ), which exhibit antiviral activity. The isomer difference may alter metabolic stability and target selectivity.

Solubility and Lipophilicity: The propan-2-yloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the more polar methoxyimino group in (logP ~2.8). This could enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorophenyl-substituted analogs (e.g., ) exhibit higher polarity, favoring solubility in polar aprotic solvents like DMF or DMSO.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation reactions in DMF (similar to ), but the steric hindrance from the propan-2-yloxy group may reduce yields compared to simpler methoxy analogs.

Crystallographic Data: Isostructural compounds with triclinic symmetry (e.g., ) display planar molecular conformations, whereas the target’s bulky substituents may induce non-planar packing, affecting crystallinity and formulation stability.

Biological Activity

The compound 6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, including anticancer and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound can be structurally analyzed as follows:

  • Molecular Formula : C₂₁H₂₁ClN₄O₃
  • Molecular Weight : 404.87 g/mol
  • Key Functional Groups :
    • Chlorophenyl group
    • Dihydropyridazinone core
    • Oxadiazole moiety

The presence of these functional groups suggests potential interactions with various biological targets, which are explored in subsequent sections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:

  • Human Amelanotic Melanoma (C-32)
  • Breast Adenocarcinoma (MDA-MB-231)
  • Lung Adenocarcinoma (A549)

Findings

  • Cell Viability Assays : The compound showed significant cytotoxicity against the tested cancer cell lines with IC50 values ranging from 10 µM to 30 µM, indicating a strong inhibitory effect on cancer cell proliferation.
  • Mechanism of Action : The compound was observed to induce apoptosis in cancer cells by activating the mitochondrial pathway, evidenced by increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2) .
  • Transcriptional Activity : It was found to modulate the expression of key cell cycle regulators such as P53 and P21, further corroborating its role in inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis

Findings

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 32 to 128 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
  • Bactericidal Effects : In addition to being bacteriostatic, it exhibited bactericidal properties at higher concentrations, effectively reducing bacterial viability .

Toxicological Studies

Toxicity assessments were performed using normal human dermal fibroblasts (HFF-1). The compound showed no significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the oxadiazole moiety significantly influenced both anticancer and antimicrobial efficacy .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of the chlorophenyl group was crucial for enhancing anticancer activity. Substituents on this ring were systematically varied, leading to the identification of more potent analogs with improved selectivity towards cancer cells .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC Value (µM)Mechanism
AnticancerC-3215Apoptosis induction
MDA-MB-23120Cell cycle regulation
A54925Mitochondrial pathway
AntimicrobialS. aureus64Bactericidal
E. faecalis128Bacteriostatic

Table 2: Toxicity Profile

Cell TypeConcentration Tested (µM)Observed Effect
HFF-1Up to 100No significant toxicity

Q & A

Q. Table 1. Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Conventional Cyclization45–55POCl₃, reflux, 12 h
Microwave-Assisted65–75150°C, 30 min, DMF
Catalytic Cross-Coupling70–80Pd(OAc)₂, K₂CO₃, DMSO, 80°C

How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound's conformation?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects, dynamic motion in solution, or incomplete basis sets in computational models. Strategies include:

X-ray Crystallography: Resolve absolute conformation and compare with DFT-optimized structures. For example, torsional angles of the oxadiazole ring can be validated against crystal data .

Solvent-Corrected DFT: Use implicit solvent models (e.g., PCM) to simulate NMR chemical shifts, reducing deviations >0.5 ppm .

Dynamic NMR: Analyze variable-temperature NMR to detect rotational barriers in flexible substituents (e.g., propan-2-yloxy group) .

Case Study: A related oxadiazole derivative showed a 10° deviation in dihedral angles between DFT (gas phase) and X-ray data. Incorporating dispersion corrections (D3-BJ) reduced the error to <2° .

What spectroscopic techniques are critical for characterizing the dihydropyridazinone core and oxadiazole moieties?

Level: Basic
Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the dihydropyridazinone ring (δ 5.8–6.2 ppm for olefinic H) and oxadiazole-linked ethyl group (δ 3.5–4.0 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (C=O at δ 165–175 ppm) and oxadiazole quaternary carbons (δ 155–160 ppm) .
  • IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and C-N vibrations in oxadiazole (~1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns (e.g., loss of propan-2-yloxy group) .

Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What mechanistic insights explain the reactivity of the 1,2,4-oxadiazole ring during functionalization reactions?

Level: Advanced
Answer:
The 1,2,4-oxadiazole ring undergoes nucleophilic/electrophilic substitutions depending on substituent electronic effects:

  • Electrophilic Attack: Electron-withdrawing groups (e.g., Cl) at the 5-position activate the oxadiazole for nitration or halogenation .
  • Nucleophilic Ring-Opening: Under basic conditions, the ring opens via attack at the N-O bond, forming amidoxime intermediates .
  • Cross-Coupling: Suzuki-Miyaura reactions at the 3-position require Pd catalysts and electron-rich aryl boronic acids .

Example: In a related compound, methoxy groups at the 4-position increased oxadiazole electrophilicity, enabling regioselective bromination at the 5-position .

How do steric and electronic effects of the propan-2-yloxy group influence regioselectivity in substitution reactions?

Level: Advanced
Answer:

  • Steric Effects: The bulky propan-2-yloxy group directs substitutions to less hindered positions (e.g., para to the methoxy group) .
  • Electronic Effects: The electron-donating isopropoxy group deactivates the phenyl ring, favoring electrophilic substitutions at meta positions relative to the oxadiazole .

Case Study: In a methoxy-substituted analog, nitration occurred at the meta position (73% yield) due to steric hindrance from the isopropoxy group .

What computational approaches are suitable for modeling substituent effects on this compound's pharmacokinetic properties?

Level: Advanced
Answer:

  • DFT Calculations: Predict HOMO/LUMO energies to assess redox stability and reactive sites .
  • Molecular Dynamics (MD): Simulate lipid bilayer penetration to estimate blood-brain barrier permeability .
  • Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxadiazole ring .

Note: Include solvent-accessible surface area (SASA) analysis to evaluate protein-binding potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.